4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 1240619-81-1
VCID: VC0175340
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34066

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid

CAS No.: 1240619-81-1

Cat. No.: VC0175340

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34066

* For research use only. Not for human or veterinary use.

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid - 1240619-81-1

Specification

CAS No. 1240619-81-1
Molecular Formula C13H24N2O4
Molecular Weight 272.34066
IUPAC Name 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-9-7-14(8-10-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCCC(=O)O

Introduction

Chemical Identity and Basic Properties

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a butanoic acid moiety. The compound serves as an important building block in organic synthesis, particularly in pharmaceutical research and development processes .

The core structure consists of a piperazine ring with a Boc-protected nitrogen atom at one position and a four-carbon chain terminating in a carboxylic acid group at another position. This bifunctional molecule allows for selective reactions at either the protected amine or carboxylic acid terminus .

Table 1: Chemical Identifiers and Basic Properties

ParameterValue
CAS Number1240619-81-1, 886362-32-9
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272.34066 g/mol
IUPAC Name4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid
SMILESCC(C)(C)OC(=O)N1CCN(CCCC(=O)O)CC1
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-8-6-14(7-9-15)6-4-5-11(16)17/h4-10H2,1-3H3,(H,16,17)
PubChem Compound ID90397912

Structural Characteristics

The molecular structure of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid contains several key functional groups that contribute to its chemical behavior and utility in synthetic applications. The compound features a six-membered piperazine heterocycle with two nitrogen atoms in positions 1 and 4. The nitrogen at position 1 is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis and organic chemistry .

The second nitrogen atom at position 4 of the piperazine ring is connected to a four-carbon chain (butanoic acid) that terminates with a carboxylic acid functional group. This arrangement creates a bifunctional molecule with a protected amine at one end and a reactive carboxylic acid at the other .

The Boc protecting group consists of a carbonyl group attached to a tert-butyl ester, which provides steric hindrance and stability under basic conditions but can be selectively cleaved under acidic conditions. This selective deprotection capability makes the compound valuable in multistep synthetic procedures .

Physical and Chemical Properties

Physical Properties

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid typically exists as a solid at room temperature. The physical properties contribute significantly to its handling and application in laboratory settings .

Table 2: Physical Properties

PropertyValue/Description
Physical StateSolid
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents (specific solubility data not provided in sources)
Storage ConditionsRefrigerated storage recommended
Shelf Life12 months after delivery date

Chemical Reactivity

The chemical reactivity of 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid is primarily determined by its two main functional groups: the Boc-protected piperazine and the terminal carboxylic acid .

The carboxylic acid group can participate in various reactions typical of carboxylic acids, including:

  • Esterification reactions

  • Amide bond formation

  • Reduction to alcohols

  • Activation for coupling reactions

The Boc-protected piperazine nitrogen provides a latent reactive site that can be unmasked by acidic deprotection, typically using trifluoroacetic acid (TFA) or HCl in appropriate solvents. After deprotection, the secondary amine becomes available for further functionalization .

The compound's structure makes it particularly useful in sequential synthetic strategies where selective reactions at either the carboxylic acid or the protected amine are required .

CategoryClassification/Information
GHS ClassificationAcute toxicity, oral (Category 4), H302
Skin corrosion/irritation (Category 2), H315
Serious eye damage/eye irritation (Category 2A), H319
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Storage ConditionsRefrigerated storage recommended
Store with appropriate labeling for hazardous materials

When handling this compound, standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE), working in a well-ventilated area or fume hood, and following institutional guidelines for chemical waste disposal .

SupplierCatalog IdentifierPurityQuantity OptionsAdditional Information
Vulcan ChemVC0175340Not specifiedNot specifiedFor research use only. Not for human or veterinary use
ParchemNot specifiedNot specifiedNot specifiedSupplies worldwide
Tenova PharmaNot specified≥ 95% (HPLC)100 mgShelf life: 12 months after delivery
GlpBioGF28804Not specifiedSample solution provided at 25 μL, 10mMProducts for research use only. Not for human use

The availability of this compound from multiple suppliers indicates its relevance and demand in research settings. The consistent emphasis on "research use only" across suppliers underscores its designation as a laboratory reagent rather than a therapeutic agent .

Research Context and Related Compounds

Understanding 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid in the broader context of piperazine chemistry and related compounds provides valuable insights into its significance in research and development.

Source describes research on related piperazine derivatives, specifically 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. While these compounds contain different substituents, they share the core piperazine structure and illustrate the broader research interest in piperazine-containing compounds with potential biological activity .

The chemical literature contains numerous examples of piperazine derivatives with pharmacological activity, including antipsychotics, antihistamines, and antimicrobials. The 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid compound serves as a valuable building block for accessing such biologically relevant molecules through further synthetic modifications .

Related compounds found in the search results include:

  • 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid (a related compound with an additional oxo group)

  • (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid (a related compound with a phenylboronic acid moiety)

  • (4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl)boronic acid (another boronic acid derivative)

These structurally related compounds further illustrate the versatility and importance of protected piperazine scaffolds in chemical research and development.

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